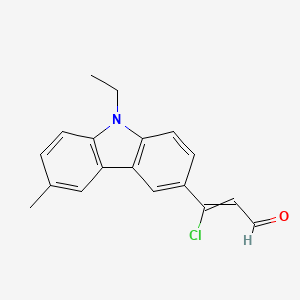
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal is a synthetic organic compound that belongs to the class of carbazole derivatives
Méthodes De Préparation
The synthesis of 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal involves several steps. One common method includes the reaction of 9-ethyl-6-methyl-9H-carbazole with chloroacetaldehyde under specific conditions to introduce the chloro and aldehyde functional groups. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols
Applications De Recherche Scientifique
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its biological activity.
Medicine: Research has indicated its potential use in developing drugs for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparaison Avec Des Composés Similaires
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal can be compared with other carbazole derivatives, such as:
9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but lacks the chloro group.
3-Chloro-9H-carbazole: Lacks the ethyl and methyl groups.
9-Ethyl-6-methyl-9H-carbazole: Lacks the chloro and aldehyde groups. The presence of the chloro and aldehyde groups in this compound makes it unique and provides it with distinct chemical and biological properties
Propriétés
Numéro CAS |
629165-55-5 |
|---|---|
Formule moléculaire |
C18H16ClNO |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
3-chloro-3-(9-ethyl-6-methylcarbazol-3-yl)prop-2-enal |
InChI |
InChI=1S/C18H16ClNO/c1-3-20-17-6-4-12(2)10-14(17)15-11-13(5-7-18(15)20)16(19)8-9-21/h4-11H,3H2,1-2H3 |
Clé InChI |
CALXIYCWLBNBIG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
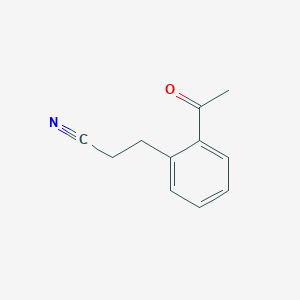
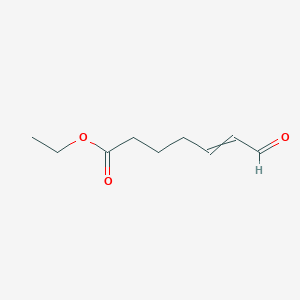
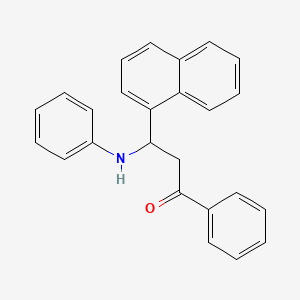
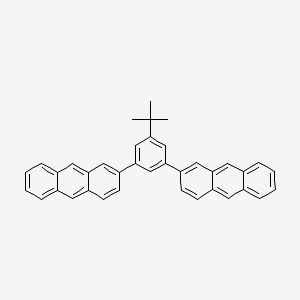
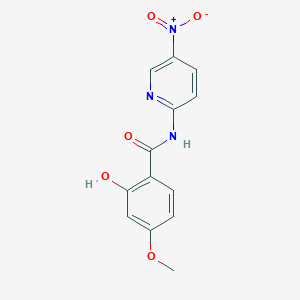
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)


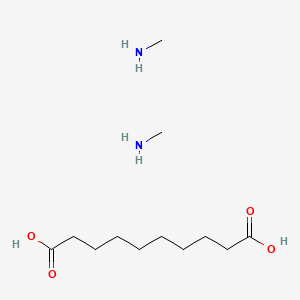

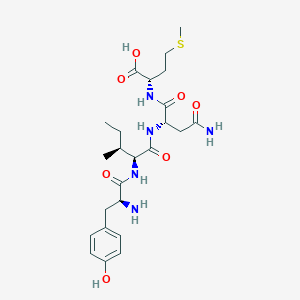
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
